2,6-Pyridinedicarbohydroxamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,6-N-dihydroxypyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6(9-13)4-2-1-3-5(8-4)7(12)10-14/h1-3,13-14H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPQCXXTPTUPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NO)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166099 | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-59-0 | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,6 Pyridinedicarbohydroxamic Acid
Synthetic Pathways to 2,6-Pyridinedicarbohydroxamic Acid
The creation of this compound, a compound of significant interest in coordination chemistry, can be achieved through various synthetic strategies. These pathways primarily involve the modification of pyridine-2,6-dicarboxylic acid and its derivatives, though alternative precursors have also been explored.
Conversion from Pyridine-2,6-dicarboxylic Acid Derivatives
A principal and widely utilized method for synthesizing this compound involves the conversion of pyridine-2,6-dicarboxylic acid or its activated forms. A common starting point is the transformation of pyridine-2,6-dicarboxylic acid into its more reactive diacid chloride. This is typically accomplished by refluxing the dicarboxylic acid with thionyl chloride. chemicalbook.com The resulting 2,6-pyridinedicarboxylic acid chloride can then be reacted with hydroxylamine (B1172632) to yield the desired this compound.
Another related approach involves the direct reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine in the presence of a coupling agent. This method bypasses the need for the isolation of the often-sensitive diacid chloride. The synthesis of the precursor, pyridine-2,6-dicarboxylic acid, can be achieved through the oxidation of 2,6-dimethylpyridine. chemicalbook.comgoogle.com Various oxidizing agents can be employed, including potassium permanganate (B83412) and hexavalent chromium salts. google.comgoogle.com
A study by Suhana Bt Misran outlines the synthesis of 2,6-pyridinedihydroxamic acid (2,6-pyha) and its subsequent complexation with iron(III). uitm.edu.my The elemental analysis of the synthesized 2,6-pyha showed percentages of Carbon (44.48%), Hydrogen (3.63%), and Nitrogen (21.12%). uitm.edu.my Infrared spectroscopy confirmed the presence of key functional groups, with characteristic peaks observed for O-H, N-H, and C=O bonds. uitm.edu.my Furthermore, 1H NMR spectroscopy revealed resonances for O-H, N-H, and the protons of the disubstituted pyridine (B92270) ring. uitm.edu.my
Alternative Synthetic Routes and Precursor Chemistry
While derivatives of pyridine-2,6-dicarboxylic acid are the most common precursors, alternative synthetic strategies have been developed. These routes often aim to overcome challenges associated with the primary methods, such as harsh reaction conditions or limited substrate scope.
One innovative approach involves a "one-pot" process starting from 1,7-pimelic acid or its diester. google.com This method proceeds through halogenation to form a 2,2,6,6-tetrahalogenated intermediate, followed by a cyclization reaction with ammonia (B1221849) to create a dihydropyridine (B1217469) derivative. google.com Subsequent oxidation of this derivative yields 2,6-pyridinedicarboxylic acid, which can then be converted to the target hydroxamic acid. google.com This pathway is noted for its use of inexpensive starting materials and potential for industrial-scale production. google.com
Researchers have also explored novel methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which are important building blocks for various functional molecules. oist.jp These methods often aim to provide simpler, one-pot syntheses under milder conditions compared to traditional routes. oist.jp
Rearrangement Reactions of Pyridinecarbohydroxamic Acids
Pyridinecarbohydroxamic acids, including the 2,6-disubstituted variant, can undergo rearrangement reactions, with the Lossen rearrangement being a prominent example. This class of reactions provides a pathway to isocyanates, which are versatile intermediates in organic synthesis.
Lossen Rearrangement and its Variants
The Lossen rearrangement is the transformation of an acyl hydroxamate into an isocyanate. wikipedia.org This reaction typically occurs under basic or thermal conditions and proceeds through the formation of an isocyanate intermediate, which can then be trapped with various nucleophiles. wikipedia.orgslideshare.net For instance, in the presence of water, the isocyanate is converted to an amine, while reaction with an amine yields a urea. wikipedia.org
The classical Lossen rearrangement requires the activation of the hydroxamic acid, often by O-acylation or O-sulfonylation. slideshare.net However, recent advancements have demonstrated that the rearrangement can also proceed directly from free hydroxamic acids under certain conditions, expanding the utility of this transformation. rsc.org These modern variants include metal-assisted and self-propagative Lossen rearrangements. rsc.org
A consecutive Lossen rearrangement/transamidation reaction has also been reported, where unactivated hydroxamic acids are converted into N-substituted formamides in a one-pot, catalyst- and additive-free process. rsc.org In this transformation, formamide (B127407) serves as the solvent, a promoter for the rearrangement, and the source of the formyl group. rsc.org Furthermore, a "deprotective Lossen rearrangement" has been developed to convert N-nosylamides into ureas by reacting them with hydroxamic acids. nih.gov
Mechanistic Studies of Rearrangement Processes
The mechanism of the Lossen rearrangement involves the initial deprotonation of the hydroxamic acid to form its conjugate base. wikipedia.org This is followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the leaving group (the carboxylate). wikipedia.org This concerted step leads to the formation of the isocyanate intermediate.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to better understand the solvent-promoted Lossen rearrangement. rsc.org These studies have supported the intermediacy of the isocyanate and amine in the reaction pathway. rsc.org The development of methods that allow the Lossen rearrangement to occur directly from free hydroxamic acids has spurred renewed interest in the mechanistic details of this long-established reaction. rsc.org
Derivatization Strategies for Functional Modification
The functional groups of this compound and its precursors offer opportunities for derivatization to modify the molecule's properties and applications. These strategies often target the carboxylic acid or amide functionalities.
The carboxylic acid groups of the parent pyridine-2,6-dicarboxylic acid are a primary site for modification. They can be converted into amides through condensation reactions with various amines. nih.gov For example, reaction with aromatic amines in the presence of a coupling agent or after conversion to the diacyl chloride leads to the formation of pyridine-2,6-dicarboxamides. nih.gov These derivatives have been investigated for their ability to chelate metal ions and for their potential biological activities. nih.gov
Derivatization can also be employed to enhance the analytical detection of these compounds. For instance, carboxylic acids can be derivatized with reagents like 2-picolylamine to improve their response in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov Similarly, picolinoyl derivatization has been used for the quantification of corticosteroids, demonstrating the utility of this approach for analytical purposes. nih.gov These derivatization techniques often lead to significantly increased detection sensitivity. nih.govnih.gov Other methods, such as post-chromatographic derivatization, can be used to identify and profile compounds with specific properties, like antioxidant activity. researchgate.netyorku.ca
Coordination Chemistry and Metal Complexation of 2,6 Pyridinedicarbohydroxamic Acid
Ligand Coordination Modes and Denticity
2,6-Pyridinedicarbohydroxamic acid is a flexible ligand capable of adopting several coordination modes, primarily dictated by the reaction conditions, the nature of the metal ion, and the presence of auxiliary ligands. Its denticity can range from a simple tridentate chelate to more complex bridging arrangements that facilitate the formation of multinuclear structures.
The most fundamental coordination mode of this compound involves the simultaneous binding of the pyridine (B92270) nitrogen atom and one oxygen atom from each of the two hydroxamate groups to a single metal center. This results in a classic tridentate chelation, forming two stable five-membered chelate rings. This N, O, O' donor set creates a meridional coordination geometry around the metal ion. However, in some complex structures, this central tridentate donor compartment can remain vacant, with the hydroxamic acid groups binding in a different fashion. nih.gov For instance, in certain copper(II) complexes, the ligand coordinates through the two separate hydroxamic groups in a classical (O,O')-hydroxamate chelating mode, leaving the pyridine nitrogen uncoordinated. nih.gov
Beyond simple tridentate chelation, this compound exhibits a strong tendency to form polynuclear complexes through more elaborate coordination schemes. nih.govnih.gov These multidentate architectures arise from the ability of the hydroxamate groups to act as bridging units between multiple metal centers.
One notable mode is a bis-(bidentate) chelating-and-bridging fashion, designated as {(N,N'); (O,O')}. nih.govnih.gov In this arrangement, the ligand engages in standard (O,O')-hydroxamate chelation with one metal ion while also using the pyridine nitrogen and a hydroxamic nitrogen for (N,N') chelation, allowing the hydroxamate group to function as a µ₂-(N,O)-bridge. nih.govnih.gov This capacity for bridging facilitates the self-assembly of bi- and trinuclear species. nih.govnih.gov An even more complex coordination has been observed where the ligand bridges three copper(II) ions, adopting a {(O,O');(N,N',N″);(O″,O"')}-tridentate-(bis)bidentate mode. nih.gov
Transition Metal Complexes
The rich coordination chemistry of this compound is evident in its interactions with a range of transition metals. The specific outcomes of these reactions, from stable complex formation to redox processes, depend heavily on the electronic properties and preferred coordination geometries of the metal ion .
The interaction of this compound (H₂PyDHA) with copper(II) ions has been extensively studied in both solution and the solid state, revealing a propensity to form bi- and trinuclear species. nih.govnih.gov X-ray crystal structure analysis of several synthesized complexes has provided detailed insights into their molecular structures. nih.gov For example, magnetic susceptibility measurements on a trinuclear copper(II) complex revealed strong antiferromagnetic coupling between the metal centers, mediated by the hydroxamate bridges. nih.gov
In one binuclear complex, [Cu₂(PyDHA)(dipy)₂(ClO₄)₂], the H₂PyDHA ligand is coordinated in a classical (O,O')-hydroxamate chelating mode via its two separate hydroxamic groups to two different copper ions, while the central pyridine nitrogen donor remains uncoordinated. nih.govnih.gov In contrast, a trinuclear complex, Cu₃(PyDHA-2H)(tmeda)₃₂, features the fully deprotonated ligand bridging three copper(II) ions. nih.gov
Table 1: Selected Copper(II) Complexes of this compound and its Analogs
| Complex Formula | Ligand(s) | Key Structural Feature | Ref. |
|---|---|---|---|
| [Cu₂(PyDHA)(dipy)₂(ClO₄)₂]·DMF·H₂O | H₂PyDHA, 2,2'-dipyridyl | Binuclear complex; central pyridine N is uncoordinated. | nih.govnih.gov |
| Cu₃(PyDHA-2H)(tmeda)₃₂ | H₂PyDHA, tmeda | Trinuclear complex; ligand bridges three Cu(II) ions. | nih.gov |
Note: tmeda = N,N,N',N'-tetramethyl-1,2-diaminoethane; hypydc = 4-hydroxypyridine-2,6-dicarboxylate; dmp = 2,9-dimethyl-1,10-phenanthroline.
Attempts to synthesize platinum(IV) and palladium(IV) complexes with this compound (2,6-pyha) did not yield the expected hydroxamato complexes. nih.govresearchgate.net Instead, a metal-assisted hydrolysis and reduction process occurred. nih.govresearchgate.net The reaction of K₂[PtCl₆] and K₂[PdCl₆] with 2,6-pyha resulted in the in-situ reduction of the metal centers from +4 to the +2 oxidation state. nih.govresearchgate.net
Concurrently, the this compound ligand underwent hydrolysis, converting it to 2,6-pyridinedicarboxylic acid (2,6-pyca). nih.govresearchgate.net The final isolated products were the Pt(II) and Pd(II) complexes of the dicarboxylate ligand, specifically trans-[Pt(II)(2,6-pycaH⁻¹)₂]·2H₂O and trans-[Pd(II)(2,6-pycaH⁻¹)₂]·2H₂O. nih.govresearchgate.net This unexpected reactivity highlights a rare instance of a hydroxamic acid acting as a reducing agent for metal ions. researchgate.net X-ray crystallography confirmed the structures of the resulting dicarboxylato complexes. nih.govresearchgate.net
Table 2: Reactivity of this compound with Pt(IV) and Pd(IV)
| Reactants | Metal Ion Product | Ligand Product | Final Complex | Ref. |
|---|---|---|---|---|
| 2,6-pyha + K₂[PtCl₆] | Pt(II) | 2,6-pyca | trans-[Pt(II)(2,6-pycaH⁻¹)₂]·2H₂O | nih.govresearchgate.net |
While specific studies detailing the isolation of iron(II) and iron(III) complexes with this compound are not extensively reported, their coordination behavior can be inferred from related systems. Iron(II) complexes with analogous 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands typically feature a distorted octahedral coordination geometry. nih.gov In these [Fe(bpp)₂]²⁺ complexes, two tridentate ligands coordinate to the iron(II) center. nih.gov Given the similar tridentate N,O,O' pocket of this compound, it is expected to form similar bis-chelated [FeL₂] complexes with Fe(II).
For iron(III), a hexacoordinate environment is strongly preferred, as seen in its complexes with dihydroxamate siderophores. nih.gov This preference often drives the formation of dimeric or trimeric complexes with bidentate or tridentate ligands to satisfy the metal's coordination sphere. nih.gov In complexes with the related ligand dipicolinic acid, Fe(III) has been shown to adopt a seven-coordinate, distorted pentagonal-bipyramidal geometry. Therefore, it is anticipated that this compound would coordinate to Fe(III) as a tridentate ligand, likely forming stable [FeL₂]⁻ complexes to achieve a saturated, six-coordinate octahedral environment. The coordination of nitrogen donor atoms is known to stabilize the iron(II) state relative to iron(III), thereby influencing the reduction potential of the resulting complex. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | H₂PyDHA; 2,6-pyha |
| Copper(II) | Cu(II) |
| Platinum(IV) | Pt(IV) |
| Palladium(IV) | Pd(IV) |
| Iron(II) | Fe(II) |
| Iron(III) | Fe(III) |
| 2,2'-dipyridyl | dipy |
| N,N,N',N'-tetramethyl-1,2-diaminoethane | tmeda |
| 4-hydroxypyridine-2,6-dicarboxylate | hypydc |
| 2,9-dimethyl-1,10-phenanthroline | dmp |
| Potassium hexachloroplatinate(IV) | K₂[PtCl₆] |
| Potassium hexachloropalladate(IV) | K₂[PdCl₆] |
| 2,6-Pyridinedicarboxylic acid | 2,6-pyca |
| 2,6-bis(pyrazol-1-yl)pyridine | bpp |
Other d-Block Metal Coordination
Beyond the well-studied iron and vanadium complexes, this compound (pydchaH₂) demonstrates versatile coordinating abilities with a range of other d-block metal ions, including copper(II), zinc(II), nickel(II), and cobalt(II). The ligand typically acts in a tridentate fashion, coordinating through the pyridine nitrogen and both oxygen atoms of the hydroxamic acid groups.
With copper(II), the formation of stable complexes is well-documented. nih.gov These complexes often feature a distorted octahedral or square-pyramidal geometry around the central copper ion. mdpi.comnih.gov For instance, a common structural motif involves the pydchaH₂ ligand and water molecules occupying the coordination sphere. researchgate.net The resulting complexes can exhibit interesting magnetic properties and have been explored for their potential as superoxide (B77818) dismutase (SOD) mimics. nih.gov
Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with pydchaH₂. mdpi.com The coordination geometry around the zinc(II) ion is often distorted octahedral, with the ligand providing a tridentate N,O,O-coordination. researchgate.netajol.info These zinc complexes are primarily of structural interest and serve as important diamagnetic controls for spectroscopic and magnetic studies of their paramagnetic counterparts. mdpi.comnih.gov
Nickel(II) and cobalt(II) also form stable complexes with pydchaH₂. ajol.inforesearchgate.net Single-crystal X-ray diffraction studies of related structures reveal that Ni(II) can adopt a less regular pseudo-octahedral geometry compared to isostructural Zn(II) complexes, a difference attributed to crystal field stabilization effects from the incomplete d shell of nickel. researchgate.net The coordination environment in these complexes is typically filled by additional ligands, such as water molecules, leading to six-coordinate species. ajol.info
Table 1: Selected d-Block Metal Complexes of this compound and Related Ligands
| Metal Ion | Complex Formula Example | Coordination Geometry | Reference |
|---|---|---|---|
| Copper(II) | [Cu(pydca)(H₂O)₂] |
Elongated Octahedral | researchgate.net |
| Zinc(II) | [Zn(dipic)₂(datrz)₂]·4H₂O |
Distorted Octahedral | researchgate.net |
| Nickel(II) | [Ni(HLig¹)₂]·3H₂O |
Pseudo-octahedral | researchgate.net |
| Cobalt(II) | [Co(L)(H₂O)₂] |
Octahedral | ajol.info |
Note: pydca, dipic, and L refer to derivatives or analogues of this compound.
Main Group Metal Coordination Compounds
The interaction of this compound and its analogues with main group metals, particularly calcium(II), is of significant interest. Calcium(II) complexes with related pyridine-2,6-dicarboxylic acid (H₂pdc) have been synthesized and structurally characterized. researchgate.netresearchgate.net In a representative example, the complex [Ca(2,6-Hpdc)₂(H₂O)₂] was formed, showcasing the coordinating capability of this ligand class with alkaline earth metals. researchgate.net
In these structures, the calcium ion is typically coordinated by the nitrogen atom of the pyridine ring and the oxygen atoms from the carboxylate groups, along with water molecules to complete the coordination sphere. researchgate.net The coordination geometry around the Ca(II) ion can be described as a distorted pentagonal bipyramid. researchgate.net Dimeric structures are also observed, where two calcium ions are bridged by carboxylate oxygen atoms and water molecules, forming intricate hydrogen-bonded networks that stabilize the crystal lattice. researchgate.net
While calcium complexes are the most prominently studied among the main group elements, the chelating nature of the pyridine-2,6-dicarbo-functionalized scaffold suggests potential for interaction with other s- and p-block metals. researchgate.net The strong chelating effect provided by the tridentate N,O,O donor set is expected to form stable complexes with other alkaline earth metals like magnesium and strontium, as well as with p-block metals such as aluminum. Research into a broader range of s- and p-block metal complexes with this compound itself is an area for potential expansion, building on the principles established with d-block metals and calcium. The formation of iron complexes with this ligand is also noted, particularly in the context of its dithiocarboxylic acid analogue, which can form an iron-bound assembly. nih.govresearchgate.net
Structural Characterization and Spectroscopic Analysis of Complexes
Studies on related d-block and main group metal complexes have revealed diverse and intricate structures. researchgate.netresearchgate.netresearchgate.net For example, in a calcium complex with pyridine-2,6-dicarboxylic acid, [Ca(2,6-Hpdc)₂(H₂O)₂], X-ray analysis confirmed an orthorhombic crystal system and detailed the hydrogen bonding network responsible for stabilizing the structure. researchgate.net Similarly, crystal structures of copper(II), zinc(II), and nickel(II) complexes confirm the tridentate binding mode of the ligand and show coordination geometries ranging from distorted octahedral to pentagonal bipyramidal. nih.govresearchgate.netresearchgate.net These studies are crucial for understanding the steric and electronic factors that govern the coordination chemistry of this ligand family. researchgate.net
Table 2: Crystallographic Data for a Representative Calcium Complex
| Parameter | [Ca(2,6-Hpdc)₂(H₂O)₂] |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Reference | researchgate.net |
Note: Data is for the related pyridine-2,6-dicarboxylic acid complex.
Vibrational (FT-IR) and electronic (UV-Vis) spectroscopy are fundamental tools for characterizing the coordination of this compound to metal ions.
FT-IR Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. The C=O (carbonyl) and N-O stretching vibrations of the hydroxamic acid moieties are particularly sensitive to coordination. A decrease in the frequency of the C=O stretching band and an increase in the N-O stretching frequency are typically indicative of the formation of a metal-ligand bond through the hydroxamate oxygen atoms. Furthermore, the appearance of new, lower-frequency bands can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. researchgate.net
Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the metal complexes provide information about the electronic environment of the central metal ion and the ligand-to-metal charge transfer (LMCT) transitions. For complexes with d-block metals like copper(II) and nickel(II), the spectra are characterized by d-d transitions, which are typically weak and appear in the visible region. nih.gov The position and intensity of these bands are dependent on the coordination geometry around the metal ion. researchgate.net For instance, the UV-Vis spectrum of a copper(II) complex can help distinguish between a square-planar, square-pyramidal, or octahedral environment. nih.gov Intense bands in the UV region are usually attributed to π→π* transitions within the pyridine ring and LMCT bands. researchgate.net
Solution-Phase Coordination Equilibria
The study of solution-phase coordination equilibria is fundamental to understanding the potential applications of this compound as a chelating agent. These investigations, primarily conducted using potentiometric titrations, reveal the stoichiometry and stability of the complexes formed with various metal ions in an aqueous environment. The stability of these complexes is quantified by stability constants (log β), which are crucial for predicting the ligand's efficacy in sequestering metal ions.
Detailed research into the complexation behavior of this compound (H2L) has been performed with divalent metal ions such as nickel(II) and copper(II). Potentiometric studies, carried out at 25 °C in a 0.1 mol dm⁻³ KNO₃ ionic medium, have elucidated the formation of various complex species in solution.
For the Ni(II)-2,6-pyridinedicarbohydroxamic acid system, the formation of mononuclear complexes, [NiL] and [NiL₂]²⁻, has been identified. In the case of the Cu(II) system, in addition to the mononuclear species [CuL] and [CuL₂]²⁻, a protonated complex [CuHL]⁺ is also formed. The stability constants for these species have been determined and are presented in the table below.
Table 1: Stability Constants for Ni(II) and Cu(II) Complexes with this compound
| Species | log β |
|---|---|
| Ni(II) Complexes | |
| [NiL] | 10.13 |
| [NiL₂]²⁻ | 18.29 |
| Cu(II) Complexes | |
| [CuHL]⁺ | 15.11 |
| [CuL] | 11.83 |
Data obtained from potentiometric studies at 25 °C in 0.1 mol dm⁻³ KNO₃ ionic medium.
The high stability of these complexes can be attributed to the tridentate coordination of the ligand, involving the pyridine nitrogen and both hydroxamate groups, forming two stable five-membered chelate rings. Spectroscopic studies, including UV-Vis and EPR, have been used to further characterize the coordination environment of the metal ions in these complexes.
While detailed solution equilibria studies for this compound with other important metal ions such as iron(III) and aluminum(III) are not as readily available in the literature, the strong affinity of hydroxamic acids for these trivalent metal ions is well-established. It is anticipated that this compound would also form highly stable complexes with Fe(III) and Al(III), a property that is of significant interest for potential biomedical and environmental applications.
Supramolecular Chemistry Involving 2,6 Pyridinedicarbohydroxamic Acid and Analogues
Non-Covalent Interactions and Self-Assembly Processes
The pyridine-2,6-dicarbonyl framework is a powerful motif for directing self-assembly due to its inherent ability to engage in a variety of non-covalent interactions. The two functional groups flanking the nitrogen atom of the pyridine (B92270) ring create a "pincer-like" arrangement that is ideal for forming predictable, organized structures. researchgate.net Key interactions driving these assembly processes include hydrogen bonding, π-π stacking, and metal coordination.
In more complex systems derived from 2,6-pyridinedicarbonyl dichloride, such as anthracene-based molecular tweezers, the interplay between hydrogen bonding and π-π stacking can be precisely controlled. nih.gov This dual interaction system allows for the regulated, directional assembly of molecules to form discrete, self-complementary macrocycles. nih.gov The aromatic pyridine core and any appended aromatic groups contribute significantly to the stability of these assemblies through π-π stacking, a phenomenon also observed in self-assembling peptide macrocycles where aromatic cores play a crucial role. acs.org
Molecular Recognition and Host-Guest Systems
The pre-organized nature of the pyridine-2,6-dicarbonyl scaffold makes it an excellent candidate for applications in molecular recognition and the construction of host-guest systems. nih.govfrontiersin.orgnorthwestern.edu These systems are capable of selectively binding a variety of guests, including ions and neutral molecules, a property that is central to the development of chemical sensors and transport agents. researchgate.netresearchgate.net
Analogues such as pyridine-2,6-dicarboxamides have been extensively studied for their ability to recognize and bind anions. researchgate.net The convergent amide N-H bonds create a cavity that is well-suited for chelating anions like chloride through hydrogen bonding. By modifying the scaffold with additional recognition elements, such as boronic acid groups, researchers have created bifunctional receptors capable of binding both anions and sugars. researchgate.net
The table below summarizes the anion and sugar binding properties of a 2,6-pyridinedicarboxamide (B1202270) bis-boronic acid derivative, demonstrating its molecular recognition capabilities.
| Analyte | Binding Interaction Type | Observed Effect |
| Acetate Anion | Hydrogen bonding to OH groups of boronic acid | No significant shift in NH proton signals |
| Chloride Anion | Hydrogen bonding to NH and CH donors | Large shift in NH proton signals, small shift in OH signals |
| Glucose/Fructose | Formation of anionic tetrahedral hydroxo-complexes | Strong downward shift of titration curves to lower pH |
This table is based on data from a study on 2,6-pyridinedicarboxamide bis-boronic acid derivatives, illustrating the principles of molecular recognition. researchgate.net
The versatility of the pyridine-2,6-dicarboxamide scaffold is further highlighted by its use in G-quadruplex stabilization, where it interacts selectively with specific DNA structures. nih.gov This capacity for highly specific molecular interaction is a hallmark of well-designed host-guest systems. The hydroxamic acid derivative, with its strong chelating ability, is also expected to be a highly effective receptor, particularly for metal ions.
Design of Functional Supramolecular Materials
The principles of self-assembly and molecular recognition are being harnessed to create novel supramolecular materials with advanced functions. Derivatives of 2,6-pyridinedicarbonyl are at the forefront of this research, enabling the construction of complex architectures like macrocycles and nanotubes. researchgate.netnih.govarxiv.orgresearchgate.netnih.gov
Cooperative Self-Assembly in Macrocyclic Systems
Cooperativity is a key principle in supramolecular chemistry, where the binding of one component influences the binding of subsequent components, often leading to highly stable and well-defined structures. acs.org This effect is prominent in the self-assembly of macrocycles derived from pyridine-based building blocks.
For example, a tetra-Zn(salphen) macrocycle demonstrates strong and cooperative self-assembly mediated by the formation of zinc-salphen dimer units. nih.gov The cooperative nature of this assembly was confirmed by comparing its binding behavior to that of mononuclear and dinuclear model compounds. nih.gov Similarly, anthracene-based molecular tweezers synthesized from 2,6-pyridinedicarbonyl dichloride exhibit continuous host-guest behavior that leads to the cooperative formation of a cyclic hexamer. nih.gov This process, driven by a combination of hydrogen bonding and π-π stacking, results in a highly ordered, triple-layered macrocycle. nih.gov Such cooperative processes are essential for building large, discrete supramolecular structures with high precision. acs.orgacs.org
Fabrication of Organic Nanotubes and Extended Architectures
One of the most exciting applications of pyridine-based supramolecular chemistry is the fabrication of organic nanotubes. These hollow, cylindrical structures offer a unique combination of low dimensionality, structural rigidity, and distinct internal and external environments.
Research has shown that pyridine-2,6-diimine-linked macrocycles can undergo cooperative self-assembly to form high-aspect-ratio nanotubes. nih.gov This assembly can be triggered under mild conditions, such as the presence of less than one equivalent of trifluoroacetic acid per macrocycle. nih.gov The resulting nanofibers are mechanically robust, exhibiting high Young's moduli, which makes them comparable to many synthetic polymers and biological filaments. nih.gov This approach represents a significant step forward in creating structurally diverse and mechanically strong nanotubes from accessible macrocyclic precursors. The ability to form such extended, ordered architectures opens up possibilities for applications in materials science and nanotechnology. nih.govacs.org
Catalytic Applications of 2,6 Pyridinedicarbohydroxamic Acid Derivatives
Organocatalysis by Pyridine-2,6-dicarboxylic Acid Analogues
Pyridine-2,6-dicarboxylic acid (PDA) and its derivatives have emerged as potent, metal-free organocatalysts for various organic reactions. Their ability to act as bifunctional catalysts, possessing both Brønsted acidic and basic sites, is a key feature of their catalytic activity.
Pyridine-2,6-dicarboxylic acid has been successfully employed as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction is a crucial method for the synthesis of α-hydroxy phosphonates, which are compounds of significant biological interest. In a study by Jahani et al., PDA was shown to efficiently catalyze the reaction between aldehydes or ketones and trimethylphosphite in water, a green and environmentally benign solvent. organic-chemistry.org
The proposed mechanism involves the activation of the carbonyl group by a hydronium ion, generated from the carboxylic acid groups of PDA in water. This activation facilitates the nucleophilic attack of the phosphite. The reaction proceeds with high yields and short reaction times for a variety of substrates. organic-chemistry.org Aromatic aldehydes generally show high reactivity, while those with electron-withdrawing groups may require longer reaction times. organic-chemistry.org Aliphatic aldehydes and ketones also react to give moderate to high yields of the corresponding α-hydroxy phosphonates. organic-chemistry.org
Table 1: PDA-catalyzed hydrophosphonylation of various carbonyl compounds organic-chemistry.org
| Entry | Carbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |
| 3 | 4-Methylbenzaldehyde | 2 | 93 |
| 4 | 4-Nitrobenzaldehyde | 3 | 85 |
| 5 | Cyclohexanone | 4 | 80 |
| 6 | Acetophenone | 5 | 75 |
Reaction conditions: Carbonyl compound (1 mmol), trimethylphosphite (1.2 mmol), PDA (10 mol%), water (5 mL), room temperature.
The use of PDA as a catalyst in this transformation offers several advantages, including operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry by avoiding hazardous solvents and toxic catalysts. organic-chemistry.org
Analogues of 2,6-pyridinedicarbohydroxamic acid, particularly pyridine-2,6-dicarboxylic acid, have proven to be effective catalysts for various condensation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
One notable application is in the synthesis of 1,5-benzodiazepine derivatives through a one-pot, three-component reaction of o-phenylenediamine, β-ketoesters, and aromatic aldehydes. researchgate.net Pyridine-2,6-dicarboxylic acid acts as an efficient organocatalyst, facilitating the regioselective C-C bond formation. researchgate.net This method is valued for its simple procedure, use of an inexpensive catalyst, and good yields across a range of substrates. researchgate.net
Furthermore, pyridine-2,6-dicarboxylic acid has been utilized as a catalyst for the synthesis of amidoalkyl-2-naphthols, dihydropyrimidin-2(1H)-ones, and bis-indoles via one-pot multicomponent strategies. bohrium.comresearchgate.net These reactions benefit from short reaction times, operational simplicity, and the use of a metal-free, readily available catalyst. bohrium.com The synthesis of symmetrical pyridine-2,6-dicarboxamides themselves involves a condensation reaction between the corresponding acyl chlorides and aromatic amines. nih.gov
Metal-Complex Catalysis
The pyridine-2,6-dicarboxamide scaffold is a well-known chelating ligand for a variety of metal cations. nih.gov The resulting coordination complexes are of significant interest in catalysis, where the metal center acts as a Lewis acid and the ligand framework influences the stereochemical outcome of the reaction.
Coordination complexes of this compound and its analogues play a crucial role in various catalytic cycles. The ligand's ability to coordinate to a metal through the pyridine (B92270) nitrogen and the carbonyl oxygens of the hydroxamic acid or related functional groups creates a stable complex that can activate substrates and facilitate bond-forming reactions. nih.gov
For instance, copper(II) complexes of pyridine-2-hydroxamic acid and pyridine-2,6-dihydroxamic acid have been shown to form bi- and trinuclear species. nih.gov In these complexes, the hydroxamate groups can act as bridging ligands, bringing multiple metal centers into proximity. nih.gov This arrangement can be beneficial in catalytic reactions that require the cooperative action of multiple metal ions.
The interaction of transition metal complexes of 2,6-pyridinedicarboxylic acid derivatives with DNA has also been studied, revealing their potential as DNA cleaving agents. nih.gov This activity is dependent on the metal ion and the coordination environment, highlighting the tunable nature of these complexes for specific applications. nih.gov The formation of η6-pyridine complexes with ruthenium has been explored for the amination of aminopyridines, showcasing a less common mode of activation in catalysis. researchgate.net
Chiral derivatives of this compound are promising ligands for asymmetric catalysis. scispace.comresearchgate.net By introducing chiral centers into the ligand backbone, it is possible to create a chiral environment around the metal center. This chirality can be transferred to the substrate during the catalytic reaction, leading to the preferential formation of one enantiomer of the product.
The design of these chiral ligands often involves the incorporation of chiral substituents at the positions flanking the pyridine ring or on the amide functionalities. The metal-ligand interactions in the resulting complexes are critical for achieving high levels of enantioselectivity. mdpi.com The rigidity of the pyridine-2,6-dicarboxamide backbone helps to create a well-defined chiral pocket around the metal's active site. scispace.com
Metal complexes containing early transition metals in high oxidation states, when combined with chiral pyridinamide ligands, have been utilized as chiral Lewis acids in various asymmetric transformations. scispace.comresearchgate.net The effectiveness of these catalysts depends on the interplay between the electronic properties of the metal, the steric and electronic nature of the ligand, and the specific reaction being catalyzed. mdpi.com
Sensing and Detection Systems Utilizing 2,6 Pyridinedicarbohydroxamic Acid Analogues
Colorimetric Chemo-sensing Platforms for Metal Ions
Colorimetric sensors offer a straightforward and cost-effective approach for the detection of metal ions. The principle often relies on the analyte-induced aggregation of nanoparticles, leading to a distinct color change. Analogues of 2,6-pyridinedicarbohydroxamic acid have been effectively utilized in such platforms.
Gold Nanoparticle Aggregation-Based Detection
A notable application of this compound analogues is in the development of colorimetric sensors based on the aggregation of gold nanoparticles (AuNPs). nih.govjwent.net In one such system, 2,6-pyridinedicarboxylic acid (PDA), a close analogue, is used in conjunction with chitosan-stabilized AuNPs for the detection of mercury ions (Hg²⁺). nih.gov
The sensing mechanism is predicated on the strong chelating affinity of PDA for Hg²⁺ ions. In the presence of Hg²⁺, PDA effectively cross-links the AuNPs, inducing their aggregation. This aggregation alters the surface plasmon resonance (SPR) of the AuNPs, resulting in a visible color change of the solution from red to blue. nih.gov This phenomenon allows for the naked-eye detection of the target metal ion. The formation of these nanoparticle aggregates upon the addition of Hg²⁺ has been confirmed through techniques such as transmission electron microscopy (TEM) and UV-Vis spectroscopy. nih.gov
The use of functionalized AuNPs for colorimetric sensing is a versatile strategy. For instance, mercaptosuccinic acid-functionalized AuNPs have been employed for the detection of Fe(III) ions, where the chelating properties of the functionalizing agent induce aggregation in the presence of the metal ion, leading to a color change from red to gray-blue. bohrium.com Similarly, gold nanoparticles synthesized with orange peel extract have demonstrated selectivity towards Pb²⁺ ions through an aggregation-based colorimetric change. mdpi.com These examples underscore the principle that the functionalizing agent's specific affinity for a target ion is key to the sensor's selectivity.
Analytical Performance and Selectivity Profiles
The analytical performance of these colorimetric sensors is a critical aspect of their utility. The system utilizing PDA and chitosan-stabilized AuNPs for Hg²⁺ detection exhibits a linear response in the concentration range of 300 nM to 5 μM. nih.gov This allows for quantitative analysis of the mercury ion concentration within this range.
A crucial characteristic of any chemosensor is its selectivity, or its ability to detect the target analyte in the presence of other potentially interfering species. The PDA-based sensor for Hg²⁺ has demonstrated excellent selectivity, showing a distinct response to mercury ions over a wide range of other metal ions. nih.gov This high selectivity is attributed to the specific coordination chemistry between the 2,6-pyridinedicarboxylic acid moiety and the Hg²⁺ ion.
The practical applicability of such sensors has been validated through the analysis of real-world samples. The aforementioned Hg²⁺ sensor was successfully used to detect mercury in spiked river water samples, demonstrating its robustness in complex matrices. nih.gov In a similar vein, a sensor for Fe(III) using mercaptosuccinic acid-functionalized AuNPs showed a detection limit of 23 ng/mL and was successfully applied to determine Fe(III) concentrations in tap, spring, and drinking water, with recovery rates ranging from 89.6% to 126%. bohrium.commdpi.com
Analytical Performance of Analogue-Based Colorimetric Sensors
| Sensor System | Target Analyte | Linear Range | Detection Limit | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,6-Pyridinedicarboxylic acid & Chitosan-AuNPs | Hg²⁺ | 300 nM - 5 µM | Not Specified | High selectivity against 17 other metal ions; successful detection in river water. | nih.gov |
| Mercaptosuccinic acid-AuNPs | Fe(III) | Not Specified | 23 ng/mL | Successful application in tap, spring, and drinking water with good recovery rates. | bohrium.commdpi.com |
| 1,2,3-triazole-4,5-dicarboxylic acid-AuNPs | Al³⁺ | Not Specified | 15 nM (UV-vis) | High selectivity and rapid detection (90s) in real water samples. | nih.gov |
Theoretical and Computational Investigations of 2,6 Pyridinedicarbohydroxamic Acid
Electronic Structure and Reactivity Studies
A fundamental understanding of a molecule's behavior begins with its electronic structure. For 2,6-pyridinedicarbohydroxamic acid, such studies are crucial for predicting its reactivity, stability, and potential as a ligand.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic properties of molecules. A DFT study of this compound would provide invaluable insights into its optimized geometry, bond lengths, bond angles, and Mulliken atomic charges. These calculations would reveal the distribution of electron density within the molecule, identifying electron-rich and electron-deficient regions, which are key to understanding its chemical interactions. At present, no published DFT calculations specifically for this compound are available.
Frontier Molecular Orbital Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An analysis of the HOMO-LUMO energy gap for this compound would indicate its kinetic stability and chemical reactivity.
Furthermore, the calculation of global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) would provide a quantitative measure of its reactivity. These descriptors, derived from the HOMO and LUMO energies, are essential for comparing its reactivity with other related compounds. Currently, there is no available data on the HOMO-LUMO gap or other chemical reactivity descriptors for this compound.
Conformational Analysis and Molecular Modeling
The three-dimensional structure of this compound, and the flexibility of its hydroxamic acid side chains, are critical for its biological activity and its coordination behavior with metal ions. Conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular modeling techniques could then be used to visualize these conformations and to simulate their interactions with biological targets or metal centers. The lack of such studies represents a significant void in the understanding of this compound's structure-function relationship.
Prediction of Spectroscopic Properties and Experimental Validation
Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra are invaluable for interpreting experimental data and for confirming the structure of a synthesized compound. A theoretical vibrational analysis of this compound would assign specific vibrational modes to the observed peaks in its experimental IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict its electronic transitions, aiding in the interpretation of its UV-Visible spectrum. To date, no such predictive studies or their experimental validations have been reported for this compound.
Concluding Remarks and Outlook
Synthesis and Application Synergies
The development of efficient synthetic routes for 2,6-pyridinedicarbohydroxamic acid and its derivatives is intrinsically linked to their expanding applications. The synergy between synthesis and application is a driving force in the exploration of this compound. For instance, the demand for novel therapeutic agents has spurred the creation of innovative synthetic methodologies to produce a variety of structurally diverse analogs. These synthetic efforts, in turn, open up new avenues for biological evaluation and application.
A notable example of this synergy is the use of 2,6-pyridinedicarboxylic acid, a precursor to this compound, as an organocatalyst. Its role in facilitating one-pot, three-component reactions for the synthesis of 1,5-benzodiazepine derivatives highlights how intermediates in the synthesis of the target compound can themselves be valuable tools in organic synthesis. researchgate.net This particular application showcases a cost-effective and efficient protocol that is applicable to a wide range of substrates. researchgate.net
Furthermore, the integration of 2,6-pyridinedicarboxylic acid and its metal complexes with polymers like polypyrrole (PPY) has led to the development of advanced materials for energy storage applications. researchgate.net Studies have demonstrated that these composite materials exhibit enhanced electrochemical performance, suggesting their potential as hybrid electrode materials in supercapacitors. researchgate.net The synthesis of these materials is directly motivated by the need for high-performance energy storage devices, and the resulting applications fuel further research into optimizing the synthetic processes and material properties.
Future Directions in Fundamental and Applied Research
The future of research on this compound is poised for significant advancements in both fundamental understanding and practical applications. A key area of future investigation will be the continued exploration of its coordination chemistry. A deeper understanding of how this molecule interacts with various metal ions will be crucial for designing more effective chelating agents for a range of applications, from environmental remediation to the development of new metalloenzyme inhibitors.
In the realm of applied research, the focus will likely be on several promising fronts:
Drug Discovery: The established antimicrobial and enzymatic inhibitory activities of this compound and its analogs will continue to be a major driver of research. Future work will likely involve the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of this compound as a scaffold for the development of agents targeting metalloenzymes in various diseases remains a fertile area of investigation.
Materials Science: The demonstrated potential of related pyridine-dicarboxylic acids in creating advanced materials for energy storage opens up exciting possibilities for this compound itself. researchgate.net Future research could focus on incorporating this hydroxamic acid derivative into novel polymers and metal-organic frameworks (MOFs). The unique coordination properties of the hydroxamic acid moieties could lead to materials with tailored electronic, optical, or catalytic properties.
Catalysis: Building on the catalytic activity of its precursor, 2,6-pyridinedicarboxylic acid, future studies could investigate the potential of this compound and its metal complexes as catalysts in a variety of organic transformations. researchgate.net The bifunctional nature of the molecule, with its Lewis basic pyridine (B92270) nitrogen and acidic hydroxamic acid groups, could be exploited to develop novel and efficient catalytic systems.
Q & A
Q. What are the established synthetic routes for 2,6-Pyridinedicarboxylic acid, and what factors influence yield and purity?
The most detailed synthesis involves a two-stage oxidation of 2,6-dimethylpyridine using hexavalent chromium salts in sulfuric acid. The first stage forms an intermediate chromium complex at 70–115°C, followed by hydrolysis at 50–100°C to precipitate the product. Key factors include stoichiometric excess of CrO₃ (10–100%), reaction time (2–3 hours for initial mixing), and acid concentration (50–80% H₂SO₄). Purity is enhanced by controlled cooling during hydrolysis to minimize byproducts .
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,6-Pyridinedicarboxylic acid?
- X-ray crystallography (SHELX programs) is critical for resolving coordination geometries in metal complexes, as demonstrated in Ce(IV)-DNA hydrolysis studies .
- FT-IR and ¹H NMR identify carboxylate and pyridine ring vibrations, with NMR peaks for aromatic protons typically appearing at δ 8.0–8.5 ppm .
- Elemental analysis and melting point determination (245–250°C, decomposition) confirm purity .
Q. What are the optimal conditions for preparing stable aqueous solutions of 2,6-Pyridinedicarboxylic acid for chromatographic analysis?
Dissolve the compound in a buffered eluent (e.g., 14 mM PDCA, 66 mM KOH, 74 mM formic acid, 5.6 mM K₂SO₄) at pH 3.58. Adjust to pH 4.22 using concentrated NH₄OH to stabilize baselines in LC-ICP-MS runs. Warming the solution ensures full dissolution .
Advanced Research Questions
Q. How can researchers design experiments to study the coordination chemistry of 2,6-Pyridinedicarboxylic acid with lanthanides or transition metals?
- Use a 1:2 molar ratio of metal salt to ligand (e.g., Ce(NO₃)₆²⁻ and PDCA) in aqueous or ethanol-water mixtures for crystallization .
- Monitor pH (3.5–5.0) to favor tridentate binding (via pyridine N and carboxylate O atoms).
- Employ single-crystal X-ray diffraction (SHELXL) to confirm structures, as seen in bis(triorganotin) derivatives .
Q. How does pH adjustment impact the solubility and stability of 2,6-Pyridinedicarboxylic acid in experimental setups?
- The compound is insoluble in neutral water but dissolves in alkaline conditions (pH >4) via deprotonation of carboxyl groups .
- Stability in acidic media (pH 3.5–4.2) is critical for LC-ICP-MS applications; deviations cause baseline drift due to partial protonation .
Q. What methodologies are employed to assess the cytotoxic activity of 2,6-Pyridinedicarboxylic acid derivatives, and how are results validated?
- Synthesize derivatives (e.g., triorganotin carboxylates) via azeotropic reactions in toluene-ethanol .
- Test in vitro cytotoxicity using human tumor cell lines (e.g., HeLa, MCF-7) via MTT assays. Validate results with dose-response curves (IC₅₀ values) and comparative studies against cisplatin controls .
- Cross-reference with crystallographic data to correlate structure-activity relationships .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s biological activity?
- Data triangulation : Compare cytotoxicity results across multiple cell lines and assay methods (e.g., flow cytometry vs. MTT) .
- Error analysis : Replicate syntheses to rule out purity issues (e.g., chromium residues from oxidation steps) .
- Computational modeling : Use DFT calculations to predict binding affinities and compare with experimental IC₅₀ values .
Data Contradiction Analysis
- Solubility Discrepancies : While PDCA is reported as water-insoluble , dissolution in acidic/alkaline buffers is achievable via pH-dependent deprotonation . This highlights the need to specify solvent conditions in protocols.
- Cytotoxicity Variability : Differences in IC₅₀ values for PDCA derivatives may arise from cell line specificity or ligand-metal stoichiometry. Standardized testing protocols (e.g., fixed exposure times) reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
